2-(2-chlorophenyl)-1-isobutyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(2-chlorophenyl)-1-isobutyl-1H-benzimidazole, typically involves condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives. These reactions can be further tailored by incorporating various substituents into the benzimidazole nucleus to achieve desired properties and activities. For example, the synthesis of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole provides insights into the synthesis strategies and the structural modifications that can be applied to benzimidazole derivatives (Kaynak et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including the subject compound, involves examining the planarity of the benzimidazole ring system and its orientation relative to substituent groups. For instance, the benzimidazole plane is often found to be nearly perpendicular to adjacent phenyl or isoxazole rings, influencing the compound's overall geometry and intermolecular interactions (Rodi et al., 2013).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including electrophilic substitution and hydrogen bonding. These reactions are essential for further chemical modifications and understanding the compound's reactivity. The formation of dimers through C—H⋯O hydrogen bonds, as observed in some benzimidazole derivatives, exemplifies the type of interactions these compounds can engage in, influencing their physical and chemical behavior (Yang et al., 2007).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure analysis often reveals the planarity of the benzimidazole ring and its interactions with substituents, affecting the compound's stability and solubility. For example, the analysis of 3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one provides insights into the arrangement of molecules in the crystal lattice and the impact of hydrogen bonding on the compound's physical properties (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as their reactivity towards different reagents, acidity or basicity, and the presence of functional groups, dictate their chemical behavior and potential applications. Spectroscopic studies, including NMR and FT-IR, provide valuable information on the compound's functional groups and their electronic environment, contributing to a better understanding of its chemical properties (Saral et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2/c1-12(2)11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKWBXBESGKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.